

# Disalicylide: An In-depth Technical Guide on Solubility and Stability in Common Solvents

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## Compound of Interest

Compound Name: *Disalicylide*

Cat. No.: B3328571

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## Introduction

**Disalicylide**, a cyclic dimer of salicylic acid, presents unique physicochemical properties that are of significant interest in pharmaceutical research and development. Its larger, more rigid structure compared to its monomeric precursor, salicylic acid, influences its behavior in various solvent systems and under different environmental conditions. Understanding the solubility and stability of **disalicylide** is paramount for its potential applications in drug delivery, formulation development, and as a chemical intermediate.

This technical guide provides a comprehensive overview of the available data on the solubility of **disalicylide** in common laboratory solvents and its stability profile under various stress conditions. Due to the limited availability of direct experimental data for **disalicylide**, this guide leverages data from its parent compound, salicylic acid, to provide a foundational understanding and predictive insights. Detailed experimental protocols for determining these critical parameters are also provided to aid researchers in their investigations.

## Chemical Structure and Properties

**Disalicylide** is a cyclic diester formed from two salicylic acid molecules.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>8</sub> O <sub>4</sub>
Molecular Weight	240.21 g/mol
Melting Point	213 °C[1][2]
Boiling Point (Predicted)	415.3 ± 15.0 °C[1][2]
Density (Predicted)	1.359 ± 0.06 g/cm <sup>3</sup> [1]

## Solubility Profile

As of the latest literature review, specific quantitative solubility data for **disalicylide** in common solvents is not readily available[1][3]. However, the solubility of its constituent monomer, salicylic acid, can provide valuable insights into the potential behavior of **disalicylide**. Generally, the larger and more rigid structure of a cyclic dimer like **disalicylide** would be expected to result in lower solubility in polar solvents compared to its monomer.

The following table summarizes the known solubility of salicylic acid in a range of common solvents. This data should be considered as a qualitative indicator for solvent selection in studies involving **disalicylide**, with the understanding that the actual solubility of **disalicylide** will likely differ.

Table 1: Solubility of Salicylic Acid in Common Solvents

Solvent	Temperature (°C)	Solubility ( g/100 mL)	Reference
Water	20	0.22	[4]
Water	25	0.25	[5]
Ethanol	25	45.5	[5]
Methanol	25	58.8	[5]
Acetone	25	47.6	[6]
Ethyl Acetate	25	33.3	[6]
Chloroform	Ambient	Higher than in water	[7]

## Stability Profile

The stability of **disalicylide** is a critical parameter for its handling, storage, and formulation. The ester linkages in the **disalicylide** ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Temperature and light can also influence its degradation.

## pH and Hydrolytic Stability

The primary degradation pathway for **disalicylide** is expected to be hydrolysis of its two ester bonds, yielding two molecules of salicylic acid. This reaction is catalyzed by both acid and base. The rate of hydrolysis is generally pH-dependent, with increased degradation observed at both low and high pH values[8]. For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range.

## Thermal Stability

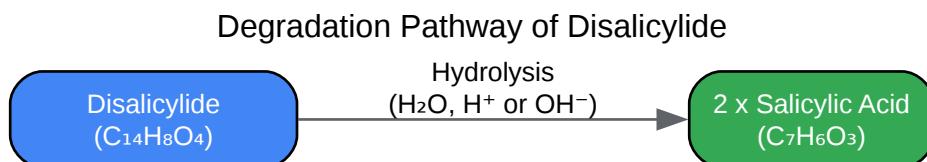
Elevated temperatures are expected to accelerate the rate of degradation of **disalicylide**, consistent with the general principles of chemical kinetics where reaction rates often double for every 10°C increase in temperature[9].

## Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. While specific photostability studies on **disalicylide** are not extensively reported, related compounds often exhibit sensitivity to light. Therefore, it is recommended to protect **disalicylide** from light during storage and handling.

## Degradation Pathway

The principal degradation pathway for **disalicylide** is the hydrolytic cleavage of its ester bonds.



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Caption: Hydrolytic degradation of **disalicylide** to salicylic acid.

## Experimental Protocols

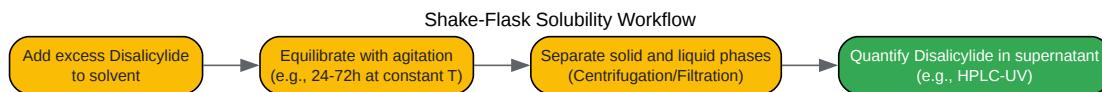
### Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound[2][10][11][12].

Methodology:

- Preparation of Saturated Solution: An excess amount of **disalicylide** is added to a known volume of the selected solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath or incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

- Quantification: The concentration of **disalicylide** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Caption: Workflow for equilibrium solubility determination.

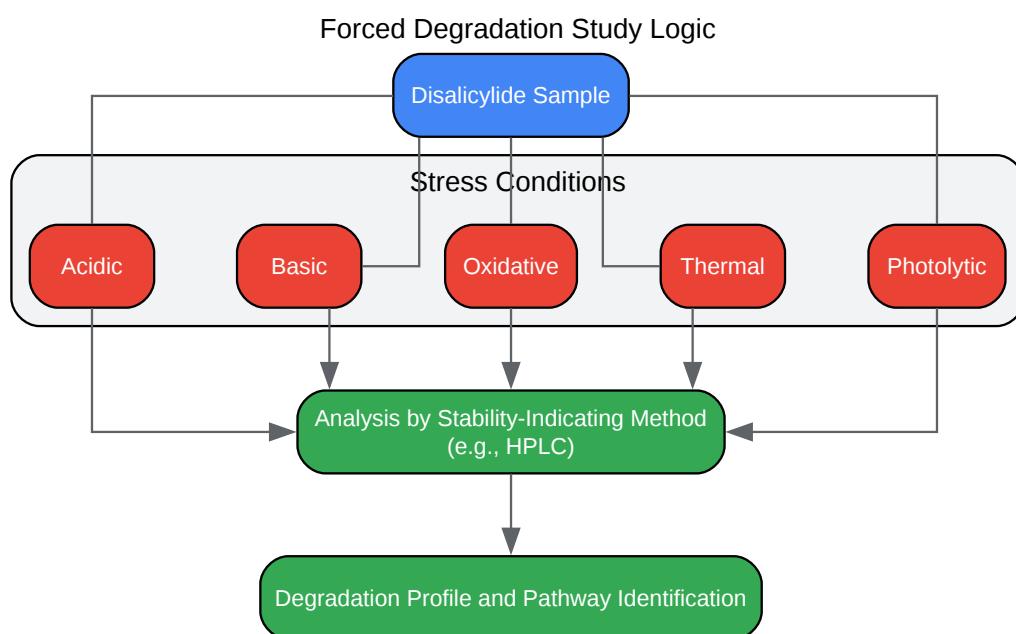
## Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, following guidelines such as those from the International Conference on Harmonisation (ICH)[1][3][7][13][14].

Methodology:

- Stress Conditions: Solutions of **disalicylide** are subjected to various stress conditions, including:
  - Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
  - Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.
  - Oxidative Degradation: e.g., 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Heating the solid or solution at a high temperature (e.g., 60-80°C).
  - Photodegradation: Exposing the solid or solution to UV and visible light.
- Time Points: Samples are collected at various time points.

- Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.
- Mass Balance: An attempt is made to achieve a mass balance, where the decrease in the parent compound concentration is accounted for by the formation of degradation products.



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Caption: Logical flow of a forced degradation study.

## Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of salicylic acid and its derivatives, and would be the recommended starting point for developing an assay for **disalicylide**<sup>[15][16][17][18][19]</sup>.

Table 2: Typical HPLC-UV Method Parameters for Salicylic Acid (as a starting point for **Disalicylide**)

Parameter	Typical Value/Condition
Column	C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer pH 2.8)
Flow Rate	1.0 mL/min
Detection Wavelength	$\sim$ 237 nm or $\sim$ 300 nm
Linearity Range (Salicylic Acid)	0.1 - 100 $\mu$ g/mL[19]
Limit of Detection (LOD) (Salicylic Acid)	$\sim$ 0.03 $\mu$ g/mL[19]
Limit of Quantification (LOQ) (Salicylic Acid)	$\sim$ 0.1 $\mu$ g/mL[19]

## Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **disalicylide**, primarily through the lens of its more extensively studied precursor, salicylic acid. While direct quantitative data for **disalicylide** remains scarce, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided experimental methodologies for solubility and stability testing, along with a starting point for analytical method development, are intended to facilitate further investigation into the physicochemical properties of this intriguing molecule. As with any scientific investigation, the extrapolation of data from related compounds should be approached with caution and validated with empirical evidence.

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